Nandrolone undecylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Analytical and Bioanalytical Chemistry

Field: Analytical and Bioanalytical Chemistry

Summary of the Application: Nandrolone undecylate is used in the development of a simplified screening approach for anabolic steroid esters using a compact atmospheric solid analysis probe mass spectrometric system .

Methods of Application: The method involves the use of an atmospheric solids analysis probe (ASAP) with a single quadrupole mass analyzer to identify anabolic steroid esters rapidly. Sample introduction, applied scan time, and probe temperature were optimized for sensitivity .

Results or Outcomes: The applicability of this method was demonstrated for the rapid identification of steroid esters in oily injection solutions, providing test results in less than 2 minutes .

Application in Crystallography

Field: Crystallography

Summary of the Application: Nandrolone undecylate is used in the determination of crystal structures of various esterified forms of nandrolone .

Methods of Application: Crystal structures of four short, medium and long esterified forms of nandrolone, including propionate, phenylpropionate, cypionate and undecanoate were determined using single-crystal X-ray diffraction .

Results or Outcomes: The crystal packing, supramolecular features and intermolecular interactions were described based on a quantitative and qualitative Hirshfeld surfaces analysis accompanied by evaluation of crystal energies and intermolecular interactions computation .

Application in Doping Control and Sports Pharmacology

Field: Doping Control and Sports Pharmacology

Summary of the Application: Nandrolone undecylate is a commonly detected prohibited substance in doping control regulations for over 30 years . Its misuse by athletes as a performance-enhancing drug has been a concern for fairness and ethics in sports .

Methods of Application: Detection of its misuse is straightforward using gas or liquid chromatographic separation with mass spectrometric detection . Over the years, nandrolone preparations have kept their position among the prohibited substances that are most frequently detected in WADA-accredited laboratories .

Results or Outcomes: The forms of application range from injectable fatty acid esters to orally administered nandrolone prohormones .

Application in Drug Metabolism Studies

Field: Drug Metabolism Studies

Summary of the Application: Nandrolone undecylate is used in the simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites .

Methods of Application: The method involves the use of derivatization and inject LC–MS/(HRMS) methodology .

Application in Food and Forensic Control Laboratories

Field: Food and Forensic Control Laboratories

Application in Pharmacology

Field: Pharmacology

Summary of the Application: Nandrolone undecylate has been prohibited by doping control regulations for more than 30 years. Its misuse by athletes as a performance-enhancing drug has been a concern for fairness and ethics in sports .

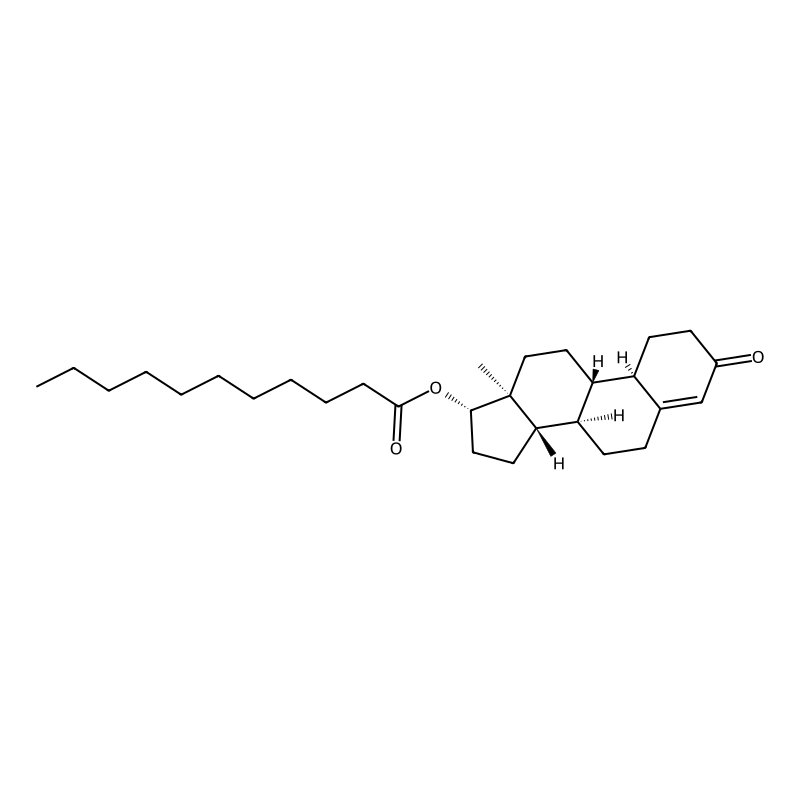

Nandrolone undecylate is a synthetic anabolic steroid derived from nandrolone, which is itself a 19-nortestosterone compound. Nandrolone undecylate is characterized by the presence of an undecylenate ester at the 17β position, enhancing its pharmacokinetic properties. It is primarily used in medical settings for its anabolic effects, particularly in promoting muscle growth and appetite stimulation in patients suffering from conditions that lead to muscle wasting or weight loss. The compound has a favorable safety profile compared to other anabolic steroids, making it suitable for use in certain populations, including women and children .

The synthesis of nandrolone undecylate typically involves the esterification of nandrolone with undecylenic acid. This reaction can be achieved through various methods:

- Direct Esterification: Nandrolone is reacted with undecylenic acid in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Activation Methods: Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of the ester bond under milder conditions.

- Solvent-Free Conditions: Recent advancements have explored solvent-free synthesis methods that enhance yield and reduce environmental impact.

These methods ensure high purity and yield of nandrolone undecylate suitable for pharmaceutical applications .

Nandrolone undecylate is primarily used in clinical settings for:

- Muscle Wasting Disorders: It helps patients regain muscle mass after surgery or chronic illness.

- Anemia Treatment: The compound can stimulate erythropoiesis, increasing red blood cell production.

- Osteoporosis Management: It may aid in improving bone density in postmenopausal women.

In addition to its medical applications, nandrolone undecylate is also misused in sports for performance enhancement due to its anabolic properties .

Research has shown that nandrolone undecylate interacts with various neurotransmitter systems, influencing behavior and physiological responses. Studies indicate that it may alter levels of stress hormones and affect neurotransmitter receptor expression in the brain. For example, exposure to nandrolone has been linked to changes in oxytocin and neuropeptide Y systems, which are crucial for regulating appetite and emotional behavior . Furthermore, interactions with sigma receptors have been studied, suggesting potential impacts on mood and aggression .

Nandrolone undecylate shares similarities with other anabolic steroids but is unique due to its specific chemical structure and pharmacological profile. Here are some comparable compounds:

| Compound | Anabolic Activity | Androgenic Activity | Unique Features |

|---|---|---|---|

| Nandrolone decanoate | High | Moderate | Longer half-life; commonly used clinically |

| Testosterone undecanoate | Moderate | High | More potent androgenic effects |

| Methenolone enanthate | Moderate | Low | Lower side effect profile; used in cutting |

| Stanozolol | High | Moderate | Oral availability; strong anabolic effects |

Nandrolone undecylate's unique balance between anabolic potency and lower androgenic side effects makes it particularly appealing for therapeutic use compared to these other compounds .